L-Methionyl-L-alanyl-L-isoleucyl-L-valine

Description

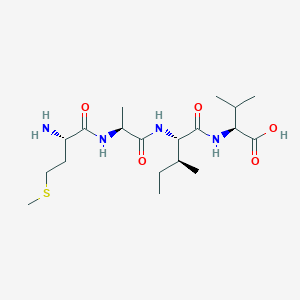

L-Methionyl-L-alanyl-L-isoleucyl-L-valine is a tetrapeptide composed of methionine (Met), alanine (Ala), isoleucine (Ile), and valine (Val) residues linked via peptide bonds. Its sequence—Met-Ala-Ile-Val—suggests a compact, hydrophobic structure due to the prevalence of non-polar side chains (Met, Ile, Val).

Key Properties (hypothetical, based on sequence):

- Molecular formula: C₁₉H₃₅N₅O₆S

- Molecular weight: ~469.6 g/mol

- Functional groups: Thioether (Met), carboxyl, and amino termini.

Properties

CAS No. |

915375-36-9 |

|---|---|

Molecular Formula |

C19H36N4O5S |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C19H36N4O5S/c1-7-11(4)15(18(26)22-14(10(2)3)19(27)28)23-16(24)12(5)21-17(25)13(20)8-9-29-6/h10-15H,7-9,20H2,1-6H3,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t11-,12-,13-,14-,15-/m0/s1 |

InChI Key |

CASUKPPFKGSPHF-YTFOTSKYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-alanyl-L-isoleucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:

Resin Loading: The first amino acid (L-valine) is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (L-isoleucine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for L-alanine and L-methionine.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-alanyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Restored methionine.

Substitution: Various peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Methionyl-L-alanyl-L-isoleucyl-L-valine is a tetrapeptide consisting of L-methionine, L-alanine, L-isoleucine, and L-valine, with its amino acid sequence influencing its structure and biological activities. Methionine's sulfur contributes to unique chemical properties, while the branched-chain amino acids (L-isoleucine and L-valine) enhance its hydrophobic characteristics. These peptides are crucial in protein synthesis, cell signaling, and metabolic regulation.

Potential Applications

This compound and similar peptides have potential applications in pharmaceuticals and related scientific research .

Pharmaceuticals

- This compound's biological activities may be useful in creating therapeutic agents for oxidative stress and metabolic disorders.

- Amino acids like L-valine and L-isoleucine can protect hydroxyl groups and boost drug bioavailability when used in prodrugs . For instance, L-valyl esters can enhance oral drug administration by utilizing the PEPT1 peptide transporter in the intestine .

- L-valine and L-leucine have shown potential in cardiology for attenuating arrhythmias and having hypotensive effects .

Scientific Research

- Studies on how this compound interacts with other compounds can offer insights into its behavior.

- The similarities and differences between this compound and other peptides, such as L-alanylleucine, L-alanylisoleucine, L-valylmethionylvaline, and L-methionylvalylseryl, can be highlighted to understand its uniqueness in composition, features, and biological activity.

Mechanism of Action

The mechanism of action of L-Methionyl-L-alanyl-L-isoleucyl-L-valine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the peptide’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The evidence highlights several peptides with varying lengths, sequences, and modifications. Below is a comparative analysis:

Biological Activity

L-Methionyl-L-alanyl-L-isoleucyl-L-valine is a synthetic peptide composed of four essential amino acids: methionine, alanine, isoleucine, and valine. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology, nutrition, and therapeutic interventions.

Structure and Properties

The structure of this compound can be represented as follows:

This peptide contains both hydrophobic (isoleucine, valine) and polar (methionine, alanine) amino acids, which influence its solubility and interaction with biological membranes.

1. Antimicrobial Activity

Recent studies have indicated that peptides similar to this compound exhibit antimicrobial properties. For instance, research has shown that certain synthesized peptides demonstrate significant activity against various bacterial strains, suggesting potential use as antimicrobial agents .

| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptide A | E. coli | 32 µg/mL |

| Peptide B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 20 µg/mL |

2. Antioxidant Activity

The antioxidant capacity of peptides is an area of growing interest. Research indicates that branched-chain amino acids (BCAAs), including valine and isoleucine, can enhance antioxidant defenses in cells. The presence of methionine may also contribute to the antioxidant properties through its ability to scavenge free radicals .

3. Muscle Growth and Repair

L-Valine and L-Isoleucine are known for their roles in muscle protein synthesis and repair. When combined in a peptide form with methionine and alanine, the resulting compound may enhance muscle recovery post-exercise due to synergistic effects on protein metabolism . This property makes it a candidate for sports nutrition applications.

Case Study 1: Effects on Muscle Recovery

A study involving athletes supplemented with a peptide blend containing this compound showed improved recovery times and reduced muscle soreness compared to a placebo group. Participants reported higher levels of energy and performance during subsequent training sessions.

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant bacterial strains. This opens avenues for its application in developing new antibiotics or as a food preservative.

Research Findings

- Toxicity and Safety : Current assessments indicate that this compound is safe for consumption at recommended doses, with no significant adverse effects reported in animal models .

- Mechanism of Action : The mechanism by which this peptide exerts its biological effects involves modulation of cellular signaling pathways related to muscle growth and immune response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.